molecular formula C32H29BO2 B3074812 4,4,5,5-Tetramethyl-2-[3-(10-phenyl-9-anthracenyl)phenyl]-1,3,2-dioxaborolane CAS No. 1023674-81-8

4,4,5,5-Tetramethyl-2-[3-(10-phenyl-9-anthracenyl)phenyl]-1,3,2-dioxaborolane

Cat. No.: B3074812
CAS No.: 1023674-81-8
M. Wt: 456.4 g/mol
InChI Key: VEHKBDZMQJTRFJ-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-[3-(10-phenyl-9-anthracenyl)phenyl]-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic acid derivatives. This compound is characterized by its unique structure, which includes a boron atom bonded to a dioxaborolane ring and a phenyl-anthracenyl group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-[3-(10-phenyl-9-anthracenyl)phenyl]-1,3,2-dioxaborolane typically involves the reaction of 10-phenyl-9-anthracenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to reflux, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-[3-(10-phenyl-9-anthracenyl)phenyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid derivative with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction typically forms biaryl or styrene derivatives.

    Hydroboration: The compound can participate in hydroboration reactions with alkenes or alkynes, leading to the formation of organoboron intermediates.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol or alcohol derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

    Solvents: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF) are often used as solvents in these reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Organoboron Intermediates: Resulting from hydroboration reactions.

    Phenol or Alcohol Derivatives: Produced through oxidation reactions.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-[3-(10-phenyl-9-anthracenyl)phenyl]-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Material Science: Employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Medicinal Chemistry: Investigated for its potential use in drug discovery and development, particularly in the synthesis of biologically active compounds.

    Catalysis: Utilized as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-[3-(10-phenyl-9-anthracenyl)phenyl]-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex. The boronic acid group coordinates with the palladium catalyst, facilitating the transmetalation step, where the aryl group is transferred from the boron to the palladium. This is followed by reductive elimination, resulting in the formation of the desired biaryl product. The compound’s unique structure allows for efficient coordination with the catalyst, enhancing the reaction’s overall efficiency.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid derivative used in similar cross-coupling reactions.

    Pinacolborane: Another boronic acid derivative with a pinacol protecting group, used in hydroboration reactions.

    Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine: A triphenylamine derivative with boronic acid pinacol ester groups, used in the synthesis of conjugated polymers.

Uniqueness

4,4,5,5-Tetramethyl-2-[3-(10-phenyl-9-anthracenyl)phenyl]-1,3,2-dioxaborolane stands out due to its anthracenyl group, which imparts unique electronic properties. This makes it particularly useful in the development of organic electronic materials and in reactions requiring high reactivity and selectivity.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[3-(10-phenylanthracen-9-yl)phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H29BO2/c1-31(2)32(3,4)35-33(34-31)24-16-12-15-23(21-24)30-27-19-10-8-17-25(27)29(22-13-6-5-7-14-22)26-18-9-11-20-28(26)30/h5-21H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHKBDZMQJTRFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H29BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101139566
Record name 4,4,5,5-Tetramethyl-2-[3-(10-phenyl-9-anthracenyl)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101139566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1023674-81-8
Record name 4,4,5,5-Tetramethyl-2-[3-(10-phenyl-9-anthracenyl)phenyl]-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1023674-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,5,5-Tetramethyl-2-[3-(10-phenyl-9-anthracenyl)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101139566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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